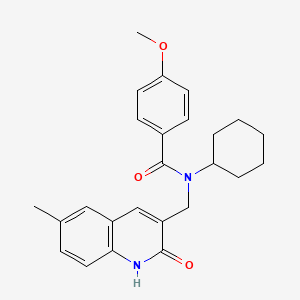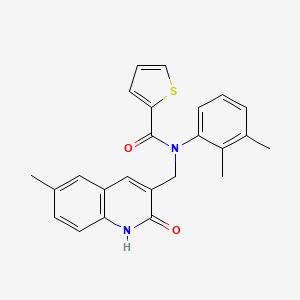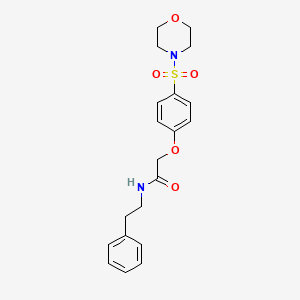
2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, commonly known as Lucigenin, is a chemical compound that is widely used in scientific research applications. It is a redox-active compound that is commonly used as a probe for detecting reactive oxygen species (ROS) in biological systems. Lucigenin is a quinoxaline derivative that is synthesized by the reaction of 2-methoxybenzoyl chloride with 2-amino-3-methylquinoxaline, followed by acetylation and methylation.
Mécanisme D'action
Lucigenin is a redox-active compound that undergoes a one-electron reduction in the presence of 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, resulting in the formation of a lucigenin radical cation. The lucigenin radical cation can then react with molecular oxygen to form superoxide anion, which can further react with other 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide to form highly reactive species such as hydroxyl radical. The formation of these reactive species can lead to oxidative damage to biological molecules such as proteins, lipids, and DNA.
Biochemical and physiological effects:
Lucigenin has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in various biological systems, leading to the activation of stress response pathways. Lucigenin has also been shown to have anti-inflammatory properties, and has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Lucigenin in lab experiments is its ability to detect 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems with high sensitivity and specificity. However, one limitation of using Lucigenin is its potential to induce oxidative stress in biological systems, which can lead to non-specific effects. Additionally, the use of Lucigenin requires specialized equipment and expertise, which can limit its use in certain research settings.
Orientations Futures
There are several future directions for the use of Lucigenin in scientific research. One area of interest is the development of new probes that can detect specific 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide species with high sensitivity and specificity. Another area of interest is the use of Lucigenin in the development of new therapies for oxidative stress-related diseases. Finally, the use of Lucigenin in combination with other probes and techniques such as fluorescence microscopy and mass spectrometry could lead to new insights into the role of 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems.
Méthodes De Synthèse
The synthesis of Lucigenin involves the reaction of 2-methoxybenzoyl chloride with 2-amino-3-methylquinoxaline in the presence of a base such as triethylamine. The resulting intermediate is then acetylated with acetic anhydride and finally methylated with dimethyl sulfate to yield the final product.
Applications De Recherche Scientifique
Lucigenin is widely used in scientific research applications as a probe for detecting 2-acetyl-7-methoxy-3-(((2-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in biological systems. It is also used as a redox-active compound in electrochemical studies and as a mediator in enzymatic reactions. Lucigenin has been used to study the effects of oxidative stress on various biological systems, including cardiovascular, respiratory, and nervous systems.
Propriétés
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-12(23)19-16(11-28-20(24)14-6-4-5-7-18(14)27-3)21-15-9-8-13(26-2)10-17(15)22(19)25/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCVHFRGGWMWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CC=C3OC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

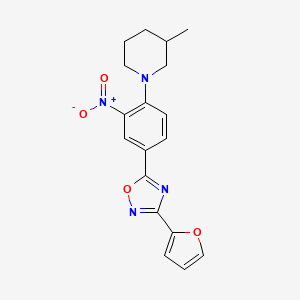

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
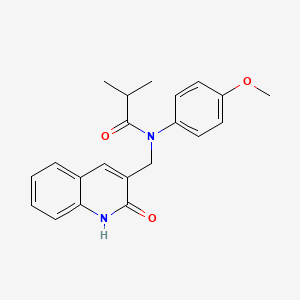



![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)

